(2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid
Overview
Description
The compound (2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid is a small molecule inhibitor that disrupts the interaction between eukaryotic translation initiation factors eIF4E and eIF4G. This interaction is crucial for the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation in eukaryotic cells. By inhibiting this interaction, 4EGI-1 effectively downregulates protein synthesis, making it a potent tool in cancer research and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4EGI-1 involves the formation of a hydrazone compound. The key steps include the reaction of 2-(4-(3,4-dichlorophenyl)thiazol-2-yl)hydrazine with 3-(2-nitrophenyl)propanoic acid under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the hydrazone bond .
Chemical Reactions Analysis
Types of Reactions: 4EGI-1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydrazone moiety and the dichlorophenyl group. These reactions can be influenced by various reagents and conditions .
Common Reagents and Conditions:
Oxidation: 4EGI-1 can undergo oxidation reactions, particularly at the hydrazone moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro group in 4EGI-1, converting it to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The dichlorophenyl group in 4EGI-1 can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace one or both chlorine atoms
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazone moiety can lead to the formation of corresponding oximes, while reduction of the nitro group results in the formation of aniline derivatives .
Scientific Research Applications
Chemistry: 4EGI-1 is used as a chemical probe to study protein-protein interactions, particularly those involving translation initiation factors. It serves as a model compound for developing other inhibitors targeting similar interactions .
Biology: In biological research, 4EGI-1 is employed to investigate the role of cap-dependent translation in various cellular processes. It helps elucidate the mechanisms of diseases associated with dysregulated translation, such as cancer and neurodegenerative disorders .
Medicine: 4EGI-1 has shown promise as an anticancer agent in preclinical studies. By inhibiting the eIF4E/eIF4G interaction, it reduces the expression of oncogenic proteins and induces apoptosis in cancer cells. This makes it a potential candidate for developing new cancer therapies .
Industry: While its primary applications are in research, 4EGI-1 could potentially be used in the pharmaceutical industry for drug development. Its ability to modulate protein synthesis makes it a valuable tool for screening and optimizing new therapeutic compounds .
Mechanism of Action
4EGI-1 exerts its effects by binding to eIF4E, thereby preventing its interaction with eIF4G. This disruption inhibits the formation of the eIF4F complex, which is necessary for the initiation of cap-dependent translation. As a result, the synthesis of proteins that rely on this pathway is downregulated. The molecular targets of 4EGI-1 include the eIF4E binding site, and its action leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
4E1RCat: Another inhibitor of the eIF4E/eIF4G interaction, with a similar mechanism of action.
Rocaglamide: A natural product that inhibits translation initiation by targeting the eIF4A component of the eIF4F complex.
Sodium selenite: An inorganic compound that has been shown to disrupt eIF4E/eIF4G interaction through oxidative stress
Uniqueness of 4EGI-1: 4EGI-1 is unique in its specific targeting of the eIF4E/eIF4G interaction, making it a valuable tool for studying cap-dependent translation. Its reversible binding and cell-permeable properties enhance its utility in both in vitro and in vivo studies. Additionally, its ability to induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
(2Z)-2-[[4-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene]-3-[2-(dihydroxyamino)phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,15,27-28H,8-9H2,(H,21,23)(H,25,26)/b22-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHQOCFTWVDUKE-HMAPJEAMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)NN=C(CC2=CC=CC=C2N(O)O)C(=O)O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N=C(S1)N/N=C(/CC2=CC=CC=C2N(O)O)\C(=O)O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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